CID 156591921
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Overview
Description
The compound with the identifier “CID 156591921” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical substances used in various scientific research and industrial applications.
Chemical Reactions Analysis
CID 156591921 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials.
Scientific Research Applications
CID 156591921 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a reference compound in analytical studies. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrially, it may be utilized in the production of various chemical products or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of CID 156591921 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used. Detailed studies are required to elucidate the precise mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
CID 156591921 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison involves analyzing the chemical properties, reactivity, and applications of these compounds. Some similar compounds include those listed in the PubChem database with similar structural features or biological activities.
Properties
Molecular Formula |
C10H9NNaO6S2 |
---|---|
Molecular Weight |
326.3 g/mol |
InChI |
InChI=1S/C10H9NO6S2.Na/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17); |
InChI Key |
XFBGLOYHBZKDLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Related CAS |
83732-83-6 50976-35-7 |
Origin of Product |
United States |
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